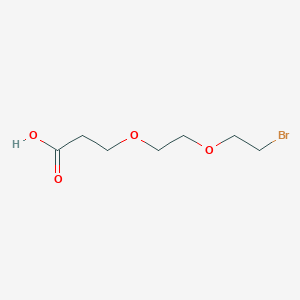
Bromo-PEG2-acid
Übersicht
Beschreibung
Bromo-PEG2-acid, also known as 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a heterobifunctional, PEGylated crosslinker. It features a bromo group at one end and a carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Nucleophilic Substitution: The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Esterification: Alcohols and dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Amidation: Amines and coupling agents like EDC or HATU.
Major Products:
Nucleophilic Substitution: Thiol-PEG2-acid, Amine-PEG2-acid, Alcohol-PEG2-acid.
Esterification: PEG2-acid esters.
Amidation: PEG2-acid amides.
Wissenschaftliche Forschungsanwendungen
Bromo-PEG2-acid is widely used in various scientific research fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is incorporated into drug delivery systems and antibody-drug conjugates for targeted therapy.
Industry: It is employed in the production of functionalized materials and surface coatings.
Wirkmechanismus
The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .
Vergleich Mit ähnlichen Verbindungen
- Bromo-PEG1-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG6-acid
Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .
Eigenschaften
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


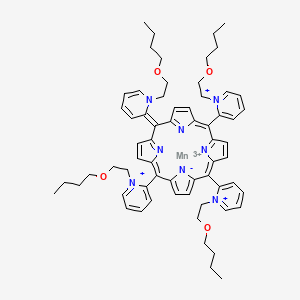
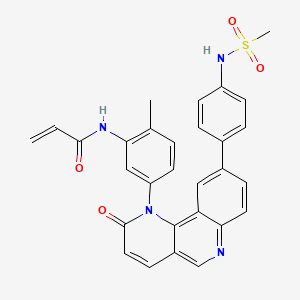
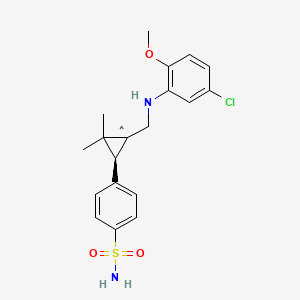
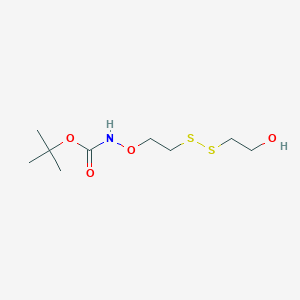
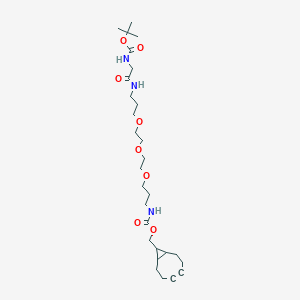



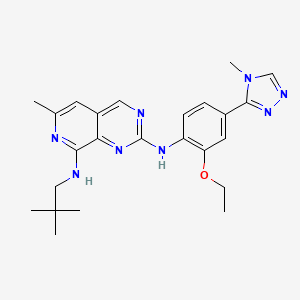
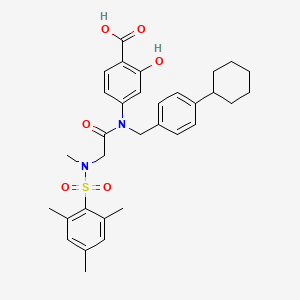

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
